

EGFR T790M L858R inhibition by Lifirafenib

IC50

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Compound Focus: Lifirafenib

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Biochemical Inhibition Data (IC50)

The following table summarizes the key biochemical IC50 values of **Lifirafenib** against its primary targets, as determined in cell-free assays [1].

Target	IC50 (nM)	Context / Note
BRAF(V600E)	23 nM	Recombinant kinase domain [1] [2] [3]
EGFR (Wild-Type)	29 nM	[1] [2] [3]
EGFR (T790M/L858R mutant)	495 nM	[1] [2] [4]
C-RAF (Y340/341D)	7 nM	Activated mutant [1]
BRAF (Wild-Type)	32 nM	[1]
WT A-RAF	1 nM	[1]

In Vitro & In Vivo Experimental Protocols

Here are the methodologies for key experiments that demonstrate **Lifirafenib**'s activity in cellular and animal models.

In Vitro Cell Proliferation/Viability Assay [1] [3]

- **Cell Lines:** Various cancer cell lines (e.g., A375 melanoma, BRAF-mutant colorectal cancer lines like WiDr, HT29).
- **Procedure:**
 - Seed cells in 96-well plates and allow them to attach for about 16 hours.
 - Treat cells with a 10-point dilution series of **Lifirafenib** in duplicate.
 - Incubate for 3 days.
 - Add CellTiter-Glo reagent, mix to lyse cells, and incubate for 10 minutes at room temperature to stabilize the luminescent signal.
 - Measure the luminescent signal, which is proportional to the amount of ATP present and thus the number of viable cells.
- **Key Findings:** **Lifirafenib** demonstrates selective cytotoxicity and preferentially inhibits proliferation of cancer cells harboring **BRAFV600E** or **EGFR** mutations/amplification [1].

In Vitro Analysis of EGFR Autophosphorylation [1]

- **Cell Line:** A431 cells (an epidermoid carcinoma cell line with high EGFR expression).
- **Procedure:**
 - Treat serum-starved A431 cells with increasing doses of **Lifirafenib**.
 - Stimulate the cells with EGF.
 - Measure the inhibition of EGFR autophosphorylation at Tyr1068 using specific antibodies (e.g., via Western blot).
- **Key Findings:** **Lifirafenib** inhibits EGF-induced EGFR autophosphorylation in a **dose-dependent manner** [1].

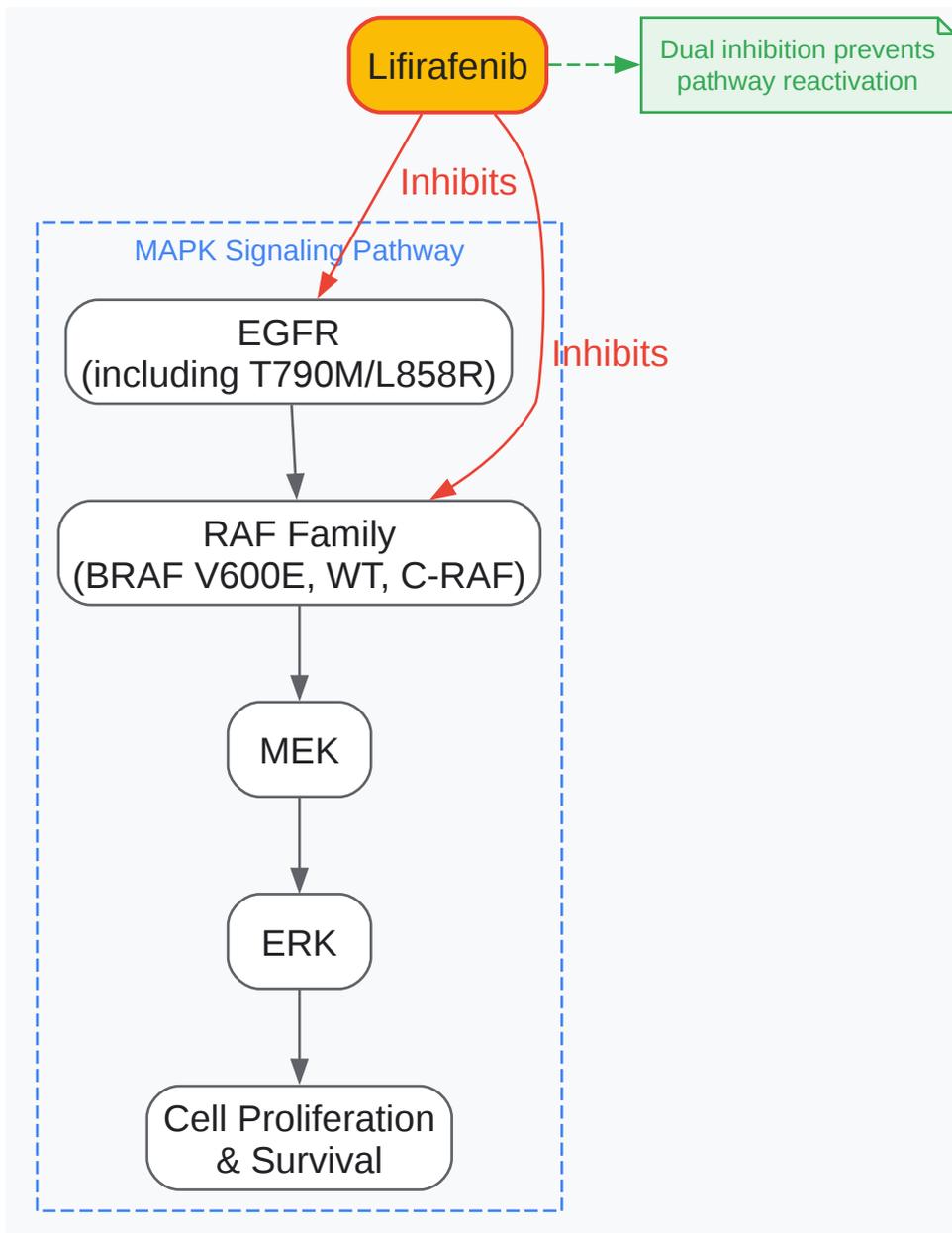
In Vivo Efficacy Study in Xenograft Models [1]

- **Animal Models:** NOD/SCID or BALB/c nude mice implanted with human tumor xenografts (e.g., BRAF-mutant colorectal cancer models like HT29, Colo205, or WiDr).
- **Dosage and Administration:** Administer **Lifirafenib** orally (p.o.) at doses ranging from **2.5 to 30 mg/kg**.

- **Endpoint Assessment:** Monitor for tumor growth inhibition, partial regression, and complete regression. Analyze phosphorylation of key signaling molecules (pERK, pEGFR) in excised tumors.
- **Key Findings:** **Lifirafenib** treatment leads to **dose-dependent tumor growth inhibition and regression** in BRAFV600E mutant xenografts. It also inhibits feedback activation of EGFR signaling, leading to sustained inhibition of the MAPK pathway [1].

Signaling Pathway and Drug Action

Lifirafenib exerts its effects by simultaneously inhibiting key drivers in the MAPK pathway. The diagram below illustrates its primary targets and the logical flow of its mechanism of action.



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Lirafafenib dually inhibits RAF and EGFR to block oncogenic signaling. [1] [5]

Key Research Insights

- **Clinical Relevance:** A phase I clinical trial confirmed that **Lirafafenib** has an **acceptable risk-benefit profile** and has shown antitumor activity in patients with **BRAFV600E-mutated solid tumors**, including melanoma, thyroid cancer, and low-grade serous ovarian cancer [5].

- **Overcoming Resistance:** A key preclinical strength of **Lifirafenib** is its ability to effectively **inhibit the reactivation of EGFR** that often occurs in BRAF-mutant colorectal cancer cells treated with first-generation BRAF inhibitors, leading to sustained pathway suppression [1].

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